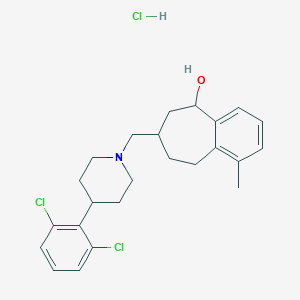

rel-SB-612111 hydrochloride

Description

Properties

CAS No. |

371980-94-8 |

|---|---|

Molecular Formula |

C24H30Cl3NO |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

(5R,7R)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |

InChI |

InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m1./s1 |

InChI Key |

DCKUVQADDNMWEF-RPQSWWTGSA-N |

Isomeric SMILES |

CC1=C2CC[C@H](C[C@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |

Canonical SMILES |

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB 612111; SB-612111; SB612111; SB 612111 HCl; SB612111 HCl. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of rel-SB-612111 Hydrochloride

For Immediate Release

PISA, Italy - In the intricate landscape of neuropharmacology, the compound rel-SB-612111 hydrochloride has emerged as a highly potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of rel-SB-612111, consolidating key in vitro and in vivo findings, and detailing the experimental protocols that have defined its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nociception, mood disorders, and related neurological pathways.

Core Mechanism: Competitive Antagonism of the NOP Receptor

This compound exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[1] This antagonism has been demonstrated across a variety of experimental paradigms, consistently revealing its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1][3][4]

The compound, chemically identified as (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, has been shown to be several times more potent than the earlier NOP antagonist J-113,397.[1][2] Its antagonistic properties are evident in its ability to inhibit N/OFQ-induced signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the modulation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).[1][5]

Quantitative Pharmacological Profile

The potency and selectivity of rel-SB-612111 have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional antagonist potencies reported in the literature.

Table 1: Receptor Binding Affinities (Ki) of rel-SB-612111

| Receptor | Ki (nM) | Selectivity vs. NOP |

| NOP (human) | 0.33[3][6][7] | - |

| Mu (μ) | 57.6 | 174-fold[3][4] |

| Delta (δ) | 2109 | 6391-fold[3][4] |

| Kappa (κ) | 160.5 | 486-fold[3][4] |

Table 2: Functional Antagonist Potency of rel-SB-612111

| Assay | Preparation | Agonist | Potency (pKB / pA2) |

| [35S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKB)[1] |

| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKB)[1] |

| Electrically Stimulated Contraction | Mouse Vas Deferens | N/OFQ | 8.50 (pA2)[1] |

| Electrically Stimulated Contraction | Rat Vas Deferens | N/OFQ | 8.20 (pA2)[1] |

| Electrically Stimulated Contraction | Guinea Pig Ileum | N/OFQ | 8.30 (pA2)[1] |

| [3H]5-HT Release | Mouse Cerebral Cortex Synaptosomes | N/OFQ | 8.40 (pA2)[1] |

In Vivo Pharmacology

In living organisms, rel-SB-612111 has demonstrated its efficacy as a NOP receptor antagonist in various models. Notably, it has been shown to prevent the pronociceptive and antinociceptive effects of N/OFQ in the mouse tail withdrawal assay without exhibiting analgesic effects on its own.[8] Furthermore, studies have highlighted its potential antidepressant-like effects, as evidenced by a reduction in immobility time in the mouse forced swimming and tail suspension tests.[8] These antidepressant effects were absent in mice lacking the NOP receptor gene, confirming the target-specific action of the compound.[8]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action of rel-SB-612111 necessitates a review of the experimental methodologies employed in its characterization.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of rel-SB-612111 for the NOP receptor.

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human NOP receptor (CHO(hNOP)) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[1]

-

Binding Reaction: Membranes were incubated with a fixed concentration of the radiolabeled NOP receptor agonist [3H]N/OFQ and varying concentrations of rel-SB-612111.

-

Data Analysis: The amount of bound radioactivity was measured, and the data were analyzed using non-linear regression to determine the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins following receptor stimulation and its inhibition by an antagonist.

-

Assay Components: The assay mixture contained CHO(hNOP) cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of N/OFQ in the presence or absence of different concentrations of rel-SB-612111.[1]

-

Measurement: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.

-

Analysis: The ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right was used to calculate its antagonist potency (pKB).[1]

cAMP Accumulation Assays

This assay assesses the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Cell Treatment: Intact CHO(hNOP) cells were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of N/OFQ in the presence or absence of rel-SB-612111.[1]

-

cAMP Measurement: Intracellular cAMP levels were determined using commercially available kits, such as those based on homogenous time-resolved fluorescence (HTRF).

-

Data Analysis: The antagonist potency (pKB) of rel-SB-612111 was determined from its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation.[1]

In Vivo Behavioral Models

-

Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. rel-SB-612111 was administered prior to the test to assess its effect on immobility time.[8]

-

Tail Suspension Test: Mice were suspended by their tails, and the duration of immobility was measured. This is another widely used test to screen for antidepressant-like activity.[8]

Conclusion

This compound is a powerful and highly selective tool for probing the physiological and pathological roles of the N/OFQ-NOP receptor system. Its well-characterized mechanism as a competitive antagonist, supported by robust in vitro and in vivo data, establishes it as a standard reference compound in the field. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of NOP receptor pharmacology and the development of novel therapeutics targeting this important system.

References

- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-612,111 - Wikipedia [en.wikipedia.org]

- 3. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 4. Probe SB-612111 | Chemical Probes Portal [chemicalprobes.org]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SB-612111 | Benchchem [benchchem.com]

- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of rel-SB-612111 Hydrochloride for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective NOP receptor antagonist, rel-SB-612111 hydrochloride. The document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Receptor Binding and Functional Activity

The selectivity of this compound is underscored by its high binding affinity for the NOP receptor and substantially lower affinity for the classical opioid receptors (mu, delta, and kappa). This section presents a compilation of quantitative data from various in vitro studies, offering a clear comparative view of its receptor interaction profile.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Selectivity (fold vs. NOP) | Reference |

| NOP | [3H]N/OFQ | 0.33 | - | [1][2][3] |

| Mu (MOP) | [3H]DAMGO | 57.6 | 174 | [1][3] |

| Kappa (KOP) | [3H]U-69,593 | 160.5 | 486 | [3] |

| Delta (DOP) | [3H]DPDPE | 2109 | 6391 | [1][3] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Agonist | pKB / pA2 | Cell Line / Tissue | Reference |

| [35S]GTPγS Binding | N/OFQ | 9.70 (pKB) | CHO-hNOP cells | |

| cAMP Accumulation | Forskolin (B1673556) + N/OFQ | 8.63 (pKB) | CHO-hNOP cells | |

| Electrically Stimulated Mouse Vas Deferens | N/OFQ | 8.50 (pA2) | Mouse Vas Deferens | |

| Electrically Stimulated Guinea Pig Ileum | N/OFQ | 8.20 (pA2) | Guinea Pig Ileum |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal in vitro assays used to characterize the NOP receptor selectivity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of rel-SB-612111 at NOP, MOP, KOP, and DOP receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP), or other relevant opioid receptors.

-

Radioligands: [3H]N/OFQ for NOP, [3H]DAMGO for MOP, [3H]U-69,593 for KOP, and [3H]DPDPE for DOP.

-

This compound.

-

Non-specific binding competitors (e.g., unlabeled N/OFQ, naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of rel-SB-612111.

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of rel-SB-612111 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of rel-SB-612111 by measuring its ability to inhibit agonist-stimulated G-protein activation.

Materials:

-

CHO-hNOP cell membranes.

-

[35S]GTPγS.

-

GDP.

-

N/OFQ (agonist).

-

This compound.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate cell membranes with varying concentrations of rel-SB-612111.

-

Stimulation: Add a fixed concentration of N/OFQ and [35S]GTPγS to initiate the reaction. GDP is included to ensure that the binding of [35S]GTPγS is dependent on agonist stimulation.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters and measure radioactivity as described for the radioligand binding assay.

-

Data Analysis: Determine the ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right. Calculate the pKB value from the Schild equation.

cAMP Accumulation Assay

Objective: To measure the functional antagonist activity of rel-SB-612111 by quantifying its effect on the inhibition of adenylyl cyclase.

Materials:

-

Intact CHO-hNOP cells.

-

Forskolin (to stimulate adenylyl cyclase).

-

N/OFQ (agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed CHO-hNOP cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Treat the cells with varying concentrations of rel-SB-612111.

-

Stimulation: Add a fixed concentration of forskolin and N/OFQ. N/OFQ, acting through the Gi/o-coupled NOP receptor, will inhibit the forskolin-stimulated cAMP production.

-

Incubation: Incubate at 37°C for a specified time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the ability of rel-SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation. Calculate the pKB from the Schild analysis of the rightward shift in the N/OFQ concentration-response curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: NOP Receptor Signaling Pathway.

References

In Vitro Pharmacological Profile of rel-SB-612111 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of rel-SB-612111 hydrochloride, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The data and protocols compiled herein are essential for researchers investigating the N/OFQ-NOP receptor system and for professionals involved in the development of novel therapeutics targeting this system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of rel-SB-612111 at Human Opioid Receptors

| Receptor | Radioligand | Ki (nM) | Selectivity vs. NOP |

| NOP (ORL-1) | [3H]N/OFQ | 0.33 | - |

| μ-opioid | [3H]DAMGO | 57.6 | 174-fold |

| κ-opioid | [3H]U-69,593 | 160.5 | 486-fold |

| δ-opioid | [3H]DPDPE | 2109 | 6391-fold |

Data compiled from studies on membranes from Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant opioid receptors.[1][2]

Table 2: Functional Antagonist Activity of rel-SB-612111 in In Vitro Assays

| Assay | Preparation | Agonist | Potency (pA2 / pKB) |

| [35S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKB) |

| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKB) |

| Isolated Tissue Bioassay | Mouse vas deferens | N/OFQ | 8.20 - 8.50 (pA2) |

| Isolated Tissue Bioassay | Rat vas deferens | N/OFQ | 8.20 - 8.50 (pA2) |

| Isolated Tissue Bioassay | Guinea pig ileum | N/OFQ | 8.20 - 8.50 (pA2) |

| Synaptosome Neurotransmitter Release | Mouse cerebral cortex synaptosomes | N/OFQ | 8.20 - 8.50 (pA2) |

The results demonstrate that rel-SB-612111 is a competitive antagonist with high potency in functional assays.[3]

Signaling Pathway and Experimental Workflows

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NOP receptor and the inhibitory action of rel-SB-612111.

Experimental Workflow for In Vitro Characterization

This diagram outlines the general workflow for the in vitro characterization of a NOP receptor antagonist like rel-SB-612111.

References

Unveiling the Binding Affinity of rel-SB-612111 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of rel-SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.

Core Data Presentation: Binding Affinity (Ki) Values

The binding affinity of this compound has been determined for the NOP receptor and the classical opioid receptors (mu, kappa, and delta). The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger affinity. The data consistently demonstrates the high selectivity of SB-612111 for the NOP receptor.[1][2][3]

| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |

| NOP | 0.33 | - |

| μ (mu) | 57.6 | ~175 |

| κ (kappa) | 160.5 | ~486 |

| δ (delta) | 2109 | ~6391 |

Table 1: Binding Affinity (Ki) of this compound for NOP and Opioid Receptors. [1][2][3]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves several key in vitro assays. These protocols are fundamental to understanding its pharmacological profile.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound at the NOP, mu, kappa, and delta opioid receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-hNOP cells for the NOP receptor) are prepared.[4]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ for the NOP receptor) and varying concentrations of the unlabeled competitor compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. As an antagonist, SB-612111 is evaluated for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist activity of this compound at the NOP receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the NOP receptor and the relevant G-proteins are used.

-

Incubation: Membranes are incubated with a known NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of this compound.

-

Reaction: The agonist stimulates the NOP receptor, leading to the binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination and Filtration: The reaction is terminated, and the membranes with bound [³⁵S]GTPγS are captured on filter plates.

-

Quantification: The amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is quantified, and its potency as an antagonist (often expressed as a pA₂ or pKB value) is determined.[4]

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Role of potassium channels in the antinociception induced by agonists of alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of SB-612111 Analogs: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-612111, or (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and highly selective non-peptide antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system that modulates a wide array of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. Unlike classical opioid receptors, the NOP receptor system presents a unique pharmacological profile, making it an attractive target for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of SB-612111 and its analogs, details key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.

Core Structure and Pharmacophore of SB-612111

The chemical structure of SB-612111 can be dissected into three key moieties, each contributing to its high affinity and selectivity for the NOP receptor:

-

Benzocycloheptene (B12447271) Core: This rigid bicyclic scaffold serves as the central structural backbone of the molecule. The cis-stereochemistry of the hydroxyl and piperidinylmethyl substituents on the seven-membered ring is crucial for optimal receptor binding.

-

4-(2,6-Dichlorophenyl)piperidine (B1600474) Moiety: This bulky, lipophilic group is a critical determinant of high affinity. The dichlorophenyl substituent is thought to interact with a hydrophobic pocket within the NOP receptor binding site.

-

Methyl Substituent on the Benzene Ring: The methyl group on the aromatic ring of the benzocycloheptene core also contributes to the overall binding affinity.

Structure-Activity Relationship (SAR) of SB-612111 Analogs

While a comprehensive library of SB-612111 analogs with systematically varied substituents is not extensively published in a single study, a qualitative SAR can be inferred from the broader literature on NOP receptor antagonists.

-

Benzocycloheptene Core Modifications: Alterations to the benzocycloheptene scaffold, such as ring size or the position of the methyl and hydroxyl groups, are generally detrimental to binding affinity. The rigidity and specific conformation conferred by this core structure are essential for proper orientation within the receptor's binding pocket.

-

Piperidine (B6355638) Substitutions:

-

Aryl Group: The nature and substitution pattern of the aryl group on the piperidine ring are critical. The 2,6-dichloro substitution on the phenyl ring of SB-612111 is optimal. Modifications to this substitution pattern, or replacement of the phenyl ring with other aromatic systems, often lead to a decrease in affinity.

-

Piperidine Ring: The piperidine ring itself serves as a key structural element. Its replacement with other heterocyclic systems can impact both affinity and selectivity.

-

-

Linker Modifications: The methylene (B1212753) linker connecting the benzocycloheptene core to the piperidine nitrogen is of optimal length. Shortening or lengthening this linker can disrupt the ideal positioning of the key pharmacophoric elements within the binding site.

Quantitative Data on SB-612111 and Related NOP Receptor Ligands

The following tables summarize the in vitro binding affinities and functional activities of SB-612111 and other relevant non-peptide NOP receptor antagonists. This data is compiled from various sources to provide a comparative overview.

Table 1: In Vitro Binding Affinities (Ki) of SB-612111 and Other NOP Receptor Antagonists

| Compound | NOP Ki (nM) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) | NOP Selectivity vs. μ | Reference |

| SB-612111 | 0.33 | 57.6 | 160.5 | 2109 | >170-fold | [1] |

| J-113397 | 8.71 | - | - | - | - | [1] |

Table 2: In Vitro Functional Antagonist Activity of SB-612111

| Assay | Cell Line | Agonist | pA2 / pKB | Reference |

| GTPγS Binding | CHO(hNOP) | N/OFQ | 9.70 (pKB) | [2] |

| cAMP Accumulation | CHO(hNOP) | N/OFQ | 8.63 (pKB) | [2] |

| Mouse Vas Deferens | N/OFQ | 8.50 (pA2) | [2] | |

| Rat Vas Deferens | N/OFQ | 8.20 (pA2) | [2] | |

| Guinea Pig Ileum | N/OFQ | 8.40 (pA2) | [2] |

Experimental Protocols

Radioligand Binding Assay for NOP Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NOP receptor.

a. Materials:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [³H]-N/OFQ or another suitable radiolabeled NOP receptor ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

-

Test Compounds: Serial dilutions of SB-612111 analogs.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

b. Workflow Diagram:

c. Procedure:

-

Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for NOP Receptor Functional Activity

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.

a. Materials:

-

Membrane Preparation: CHO-hNOP cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To maintain a low basal signal.

-

Agonist: N/OFQ for antagonist testing.

-

Test Compounds: Serial dilutions of SB-612111 analogs.

-

Filtration System and Scintillation Counter.

b. Workflow Diagram:

c. Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound. For antagonist testing, also add a fixed concentration of N/OFQ.

-

Incubation: Add the membrane preparation and incubate at 30°C for 60 minutes.

-

Filtration and Counting: As described for the radioligand binding assay.

-

Data Analysis:

-

For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like N/OFQ.

-

For Antagonists: Perform a Schild analysis by measuring the dose-response curves of N/OFQ in the presence of increasing concentrations of the antagonist. The pA2 value, a measure of antagonist potency, can then be calculated.

-

NOP Receptor Signaling Pathways

Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins. SB-612111, as a competitive antagonist, blocks these downstream effects.

Conclusion

SB-612111 represents a cornerstone in the development of selective NOP receptor antagonists. The structure-activity relationships of its analogs highlight the critical importance of the benzocycloheptene core, the 4-(2,6-dichlorophenyl)piperidine moiety, and the stereochemistry for high-affinity binding. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of novel NOP receptor ligands. A thorough understanding of the NOP receptor signaling pathways is essential for elucidating the mechanism of action of these compounds and for the rational design of future therapeutics targeting this important system. Further exploration of the SAR of SB-612111 analogs holds the promise of identifying new chemical entities with improved pharmacokinetic and pharmacodynamic properties for the treatment of a range of neurological and psychiatric disorders.

References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of rel-SB-612111 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in various preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction

The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, reward, and feeding behavior. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands such as morphine. The development of selective NOP receptor antagonists like this compound has been instrumental in elucidating the functional role of this system and exploring its therapeutic potential. This compound has demonstrated efficacy in models of pain and depression, making it a valuable tool for neuroscience research and a potential lead compound for drug development.

Pharmacological Profile

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade initiated by the endogenous ligand N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by this compound prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. It also blocks N/OFQ-mediated modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Binding Affinity

This compound exhibits high affinity for the human NOP receptor with remarkable selectivity over classical opioid receptors.

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. NOP |

| NOP (ORL-1) | 0.33 | - |

| µ-opioid (MOP) | 57.6 | 174-fold |

| κ-opioid (KOP) | 160.5 | 486-fold |

| δ-opioid (DOP) | 2109 | 6391-fold |

Table 1: Binding affinities of this compound for human opioid receptors. Data compiled from multiple sources.[1][2][3][4]

In Vitro Functional Activity

Functional assays have confirmed the antagonist properties of this compound at the NOP receptor.

| Assay | Parameter | Value | Cell Line |

| GTPγS Binding | pKB | 9.70 | CHO(hNOP) |

| cAMP Accumulation | pKB | 8.63 | CHO(hNOP) |

| Isolated Tissues | pA2 | 8.20 - 8.50 | Mouse/Rat Vas Deferens, Guinea Pig Ileum |

Table 2: In vitro functional antagonist activity of this compound.[5]

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in various paradigms.

| Model | Species | Effect | ED50 / Dose |

| Nociceptin-induced Hyperalgesia | Rat | Antagonism of hyperalgesia | 0.62 mg/kg (i.v.) |

| Carrageenan-induced Inflammatory Pain | Rat | Anti-hyperalgesic effect | 0.1 - 5 mg/kg (i.v.) |

| Morphine Tolerance | Animal Models | Potentiation of morphine's action | Not specified |

| Mouse Forced Swim Test | Mouse | Reduced immobility time (antidepressant-like) | 1 - 10 mg/kg (i.p.) |

| Mouse Tail Suspension Test | Mouse | Reduced immobility time (antidepressant-like) | 10 mg/kg (i.p.) |

| N/OFQ-induced Food Intake | Mouse | Prevention of orexigenic effect | 1 mg/kg (i.p.) |

Table 3: Summary of in vivo effects of this compound.[2][3][6][7]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Caption: NOP Receptor Signaling Pathway Antagonized by rel-SB-612111.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [³H]N/OFQ.

-

Unlabeled N/OFQ (for determination of non-specific binding).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add binding buffer, CHO-hNOP cell membranes, [³H]N/OFQ, and varying concentrations of this compound.

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled N/OFQ.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional antagonist activity of this compound by measuring its effect on N/OFQ-stimulated G-protein activation.

-

Materials:

-

CHO-hNOP cell membranes.

-

[³⁵S]GTPγS.

-

GDP.

-

N/OFQ.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate CHO-hNOP cell membranes with GDP and varying concentrations of this compound.

-

Add a fixed concentration of N/OFQ to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the ability of this compound to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding and calculate the pKB.

-

-

Objective: To measure the antagonist effect of this compound on N/OFQ-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Intact CHO-hNOP cells.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

N/OFQ.

-

This compound.

-

Cell culture medium.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Pre-treat CHO-hNOP cells with varying concentrations of this compound.

-

Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Determine the ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.

-

In Vivo Assays

-

Objective: To evaluate the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

Carrageenan solution (e.g., 1% in saline).

-

This compound.

-

Vehicle for drug administration.

-

Apparatus for measuring thermal or mechanical sensitivity (e.g., plantar test or von Frey filaments).

-

-

Procedure:

-

Measure baseline paw withdrawal latency or threshold in response to a thermal or mechanical stimulus.

-

Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

-

At a predetermined time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia has developed, administer this compound or vehicle (e.g., intravenously).

-

Measure paw withdrawal latency or threshold at various time points after drug administration.

-

Assess the ability of this compound to reverse the carrageenan-induced decrease in paw withdrawal latency or threshold.

-

-

Objective: To assess the antidepressant-like activity of this compound.

-

Animals: Male mice (e.g., C57BL/6).

-

Materials:

-

This compound.

-

Vehicle for drug administration.

-

A transparent cylindrical container filled with water.

-

-

Procedure:

-

Administer this compound or vehicle (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

-

Place each mouse individually into the cylinder of water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

-

Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Conclusion

This compound is a highly potent and selective NOP receptor antagonist that has been extensively characterized in a range of preclinical models. Its ability to modulate pain and depressive-like behaviors highlights the therapeutic potential of targeting the N/OFQ-NOP receptor system. The detailed pharmacological profile and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the role of the NOP receptor in health and disease and to develop novel therapeutics targeting this system.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Activation of G-proteins by morphine and codeine congeners: insights to the relevance of O- and N-demethylated metabolites at mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous opioid system dysregulation in depression: implications for new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chronic nociceptin/orphanin FQ exposure on cAMP accumulation and receptor density in Chinese hamster ovary cells expressing human nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Buprenorphine reduces methamphetamine intake and drug seeking behavior via activating nociceptin/orphanin FQ peptide receptor in rats [frontiersin.org]

- 6. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The NOP Receptor Antagonist rel-SB-612111 Hydrochloride: A Technical Guide to its Effects on cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, modulates various physiological processes including pain, anxiety, and reward.[3] A primary signaling pathway engaged by the NOP receptor involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This technical guide provides an in-depth overview of the effects of rel-SB-612111 on cAMP accumulation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

NOP Receptor Signaling and the Role of cAMP

The NOP receptor primarily couples to inhibitory G proteins of the Gαi/o family.[4] Upon binding of an agonist such as N/OFQ, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. Consequently, activation of the NOP receptor leads to a reduction in intracellular cAMP levels.[1][4] cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, regulating a wide array of cellular functions.[5] By antagonizing the NOP receptor, rel-SB-612111 blocks the inhibitory action of N/OFQ on adenylyl cyclase, thereby preventing the agonist-induced decrease in cAMP accumulation.[2]

Quantitative Analysis of rel-SB-612111 Effects on cAMP Accumulation

The antagonist activity of rel-SB-612111 at the NOP receptor has been quantified in vitro by measuring its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation. The key parameter derived from these experiments is the pKB value, which represents the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A higher pKB value indicates a greater affinity of the antagonist for the receptor.

| Compound | Cell Line | Assay Type | Agonist | pKB | Reference |

| rel-SB-612111 | CHO(hNOP) | cAMP Accumulation | N/OFQ | 8.63 | [Spagnolo et al., 2007][2] |

| (+/-)J-113397 (Reference Antagonist) | CHO(hNOP) | cAMP Accumulation | N/OFQ | 7.95 | [Spagnolo et al., 2007][2] |

Table 1: Antagonist Potency of rel-SB-612111 in cAMP Accumulation Assays.

Experimental Protocol: Competitive cAMP Accumulation Assay

The following is a detailed methodology for a competitive cAMP accumulation assay to determine the potency of a NOP receptor antagonist like rel-SB-612111. This protocol is based on the principles described in the literature for assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[2]

1. Cell Culture and Plating:

-

Culture CHO-hNOP cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

The day before the assay, harvest the cells and seed them into 384-well white opaque microplates at a density optimized for a robust cAMP response (e.g., 5,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.

2. Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer once with a pre-warmed stimulation buffer (e.g., HBSS containing 5 mM HEPES and 0.1% BSA).

-

Add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to each well to prevent the degradation of cAMP. Incubate for 20-30 minutes at 37°C.

-

Prepare serial dilutions of the antagonist (rel-SB-612111) in stimulation buffer. Add 5 µL of the antagonist dilutions to the appropriate wells. For control wells (agonist only), add 5 µL of buffer.

-

Incubate for 15-20 minutes at 37°C to allow the antagonist to bind to the receptors.

-

Prepare a solution of the agonist (N/OFQ) at a concentration that gives a submaximal inhibition of cAMP production (e.g., EC80) and a solution of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM). Add 5 µL of the N/OFQ/forskolin solution to the antagonist-treated wells. For basal control wells, add buffer. For forskolin-stimulated control wells, add forskolin solution without N/OFQ.

-

Incubate the plate for 30 minutes at 37°C.

3. cAMP Detection:

-

Terminate the reaction and measure the intracellular cAMP concentration using a commercially available detection kit, such as a LANCE Ultra cAMP TR-FRET kit.

-

Following the kit's instructions, add the lysis buffer and detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well.

-

Incubate the plate at room temperature for at least 1 hour to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

4. Data Analysis:

-

Calculate the ratio of the 665 nm to 615 nm fluorescence signals.

-

Convert the fluorescence ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

-

Calculate the pA2 or pKB value using the Schild equation to quantify the antagonist potency.

Conclusion

This compound acts as a competitive antagonist at the NOP receptor, effectively blocking the N/OFQ-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacology of NOP receptor antagonists and their impact on this critical signaling pathway. The high potency of rel-SB-612111, as demonstrated in cAMP accumulation assays, underscores its value as a research tool and its potential as a therapeutic agent.

References

- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioline.ru [bioline.ru]

rel-SB-612111 Hydrochloride: A Comprehensive Technical Guide for its Application as a Chemical Probe for the Nociceptin/Orphanin FQ (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rel-SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate its use as a chemical probe in NOP receptor research.

Core Concepts: The NOP Receptor and the Role of rel-SB-612111

The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). The development of selective antagonists like rel-SB-612111 is crucial for elucidating the specific functions of the NOP receptor system.

rel-SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride, has emerged as a valuable pharmacological tool due to its high binding affinity and selectivity for the NOP receptor over mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional antagonist potency of rel-SB-612111 at the human NOP receptor and its selectivity over classical opioid receptors.

Table 1: Receptor Binding Affinity of rel-SB-612111

| Receptor | Ligand | Ki (nM) | Cell Line | Reference |

| NOP | rel-SB-612111 | 0.33 | CHO (hNOP) | [4][5] |

| Mu (µ) | rel-SB-612111 | 57.6 | CHO (hMOP) | [6] |

| Delta (δ) | rel-SB-612111 | 2109 | CHO (hDOP) | [6] |

| Kappa (κ) | rel-SB-612111 | 160.5 | CHO (hKOP) | [6] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of rel-SB-612111

| Receptor Comparison | Selectivity Fold |

| NOP vs. Mu (µ) | ~174-fold |

| NOP vs. Delta (δ) | ~6391-fold |

| NOP vs. Kappa (κ) | ~486-fold |

Selectivity is calculated as the ratio of Ki values (Ki for other receptor / Ki for NOP receptor).

Table 3: Functional Antagonist Potency of rel-SB-612111

| Assay | Parameter | Value | Cell Line/Preparation | Reference |

| GTPγ[35S] Binding | pKB | 9.70 | CHO (hNOP) cell membranes | [2] |

| cAMP Accumulation | pKB | 8.63 | CHO (hNOP) cells | [2] |

| Isolated Tissues (various) | pA2 | 8.20 - 8.50 | Mouse, Rat, Guinea Pig | [2] |

pKB is the negative logarithm of the antagonist equilibrium dissociation constant, indicating potency. pA2 is a measure of the potency of a competitive antagonist.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in the effective use of rel-SB-612111.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of rel-SB-612111 for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [3H]N/OFQ.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

Unlabeled N/OFQ for determining non-specific binding.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of rel-SB-612111.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

CHO-hNOP cell membranes (typically 10-20 µg protein per well).

-

Varying concentrations of rel-SB-612111 or vehicle.

-

[3H]N/OFQ at a concentration close to its Kd.

-

For non-specific binding wells, add a high concentration of unlabeled N/OFQ.

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. GTPγ[35S] Binding Assay

This functional assay measures the ability of rel-SB-612111 to antagonize N/OFQ-stimulated G-protein activation.

-

Materials:

-

CHO-hNOP cell membranes.

-

[35S]GTPγS.

-

N/OFQ.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS for determining non-specific binding.

-

-

Procedure:

-

Pre-incubate CHO-hNOP membranes with varying concentrations of rel-SB-612111 for 15-30 minutes at 30°C in the assay buffer containing GDP.

-

Add a fixed concentration of N/OFQ (typically its EC80) to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Determine the antagonist potency (pKB) from the concentration-response curves.

-

3. cAMP Accumulation Assay

This assay assesses the ability of rel-SB-612111 to block the N/OFQ-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Whole CHO-hNOP cells.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

N/OFQ.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed CHO-hNOP cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of rel-SB-612111 in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ (EC80).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Calculate the antagonist potency (pKB) from the inhibition of the N/OFQ effect.

-

In Vivo Assays

1. Nociceptin-Induced Hyperalgesia Model (Rat)

This model assesses the ability of rel-SB-612111 to block the hyperalgesic effects of centrally administered N/OFQ.

-

Animals: Male Wistar rats.

-

Procedure:

-

Administer rel-SB-612111 (e.g., 0.62 mg/kg, i.v.) or vehicle.

-

After a pre-treatment period (e.g., 15 minutes), administer N/OFQ intracerebroventricularly (i.c.v.).

-

Measure the nociceptive threshold at different time points using a thermal stimulus (e.g., hot plate or radiant heat tail-flick test).

-

An antagonism of the N/OFQ-induced decrease in nociceptive threshold indicates the efficacy of rel-SB-612111.

-

2. Carrageenan-Induced Inflammatory Pain Model (Rat)

This model evaluates the effect of rel-SB-612111 on inflammatory pain.

-

Animals: Male Wistar rats.

-

Procedure:

-

Induce inflammation by injecting carrageenan into the paw.

-

Administer rel-SB-612111 (e.g., 0.62 mg/kg, i.v.) or vehicle.

-

Measure paw withdrawal latency to a thermal stimulus at various time points after drug administration.

-

An increase in paw withdrawal latency compared to vehicle-treated animals suggests an anti-hyperalgesic effect.[4]

-

Visualizations

The following diagrams illustrate key concepts related to rel-SB-612111 and the NOP receptor.

Caption: NOP Receptor Signaling Pathway.

Caption: Experimental Workflow for SB-612111.

Caption: Selectivity Profile of rel-SB-612111.

Conclusion

This compound is a highly potent and selective antagonist of the NOP receptor, making it an indispensable tool for investigating the receptor's role in health and disease. Its favorable selectivity profile minimizes off-target effects at other opioid receptors, ensuring that observed pharmacological responses can be confidently attributed to the modulation of the NOP receptor system. The data and protocols presented in this guide are intended to support the scientific community in the rigorous and effective use of this valuable chemical probe.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of rel-SB-612111 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of rel-SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The data presented herein summarizes its binding affinity, in vitro functional activity, and in vivo efficacy across a range of preclinical models, highlighting its potential therapeutic applications.

Core Pharmacological Attributes

This compound is characterized as a high-affinity, selective, and competitive antagonist of the NOP receptor. Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays, establishing its profile as a valuable research tool and a potential therapeutic agent for conditions involving the N/OFQ system, such as mood disorders and traumatic brain injury.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Assay Type | Preparation | Species | Parameter | Value | Reference |

| Receptor Binding | CHO(hNOP) cell membranes | Human | K_i | 0.33 nM | [1] |

| Receptor Binding Selectivity | Selectivity vs. μ-opioid | 174-fold | [1] | ||

| Selectivity vs. δ-opioid | 6391-fold | [1] | |||

| Selectivity vs. κ-opioid | 486-fold | [1] | |||

| GTPγ[³⁵S] Binding | CHO(hNOP) cell membranes | Human | pK_B | 9.70 | [2] |

| cAMP Accumulation | CHO(hNOP) cells | Human | pK_B | 8.63 | [2] |

| Functional Antagonism | Mouse vas deferens | Mouse | pA₂ | 8.20 - 8.50 | [2] |

| Rat vas deferens | Rat | pA₂ | 8.20 - 8.50 | [2] | |

| Guinea pig ileum | Guinea pig | pA₂ | 8.20 - 8.50 | [2] | |

| Neurotransmitter Release | Mouse cerebral cortex synaptosomes | Mouse | pA₂ | 8.20 - 8.50 | [2] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |

| N/OFQ-induced Pronociception (Tail Withdrawal) | Mouse | i.p. | up to 3 mg/kg | Prevented pronociceptive action of i.c.v. N/OFQ.[3][4] | [3][4] |

| N/OFQ-induced Antinociception (Tail Withdrawal) | Mouse | i.p. | up to 3 mg/kg | Prevented antinociceptive action of i.t. N/OFQ.[3][4] | [3][4] |

| N/OFQ-induced Food Intake | Mouse | i.p. | 1 mg/kg | Fully prevented the orexigenic effect of i.c.v. N/OFQ.[3][4] | [3][4] |

| Forced Swimming Test | Mouse | i.p. | 1 - 10 mg/kg | Reduced immobility time, suggesting an antidepressant-like effect.[3][5] | [3][5] |

| Tail Suspension Test | Mouse | i.p. | 1 - 10 mg/kg | Reduced immobility time.[3] | [3] |

| Traumatic Brain Injury (CCI Model) | Rat | Topical | 10 µM, 100 µM | Improved cerebral blood flow in the ipsilateral cortex.[6][7] | [6][7] |

| Nociceptin-induced Thermal Hyperalgesia | Rat | i.v. | ED₅₀ = 0.62 mg/kg | Antagonized nociceptin-induced hyperalgesia in a carrageenan inflammatory pain model.[1] | [1] |

| Antimorphine Action of Nociceptin | Not Specified | Not Specified | ED₅₀ = 0.69 mg/kg | Antagonized the antimorphine action of nociceptin.[1] | [1] |

Experimental Methodologies

In Vitro Assays

Receptor Binding Assays:

-

Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) were used.

-

Radioligand: [³H]N/OFQ was used as the radiolabeled ligand.

-

Procedure: SB-612111 was incubated at various concentrations with the cell membranes and the radioligand. The amount of bound radioactivity was measured to determine the displacement of [³H]N/OFQ by the compound.

-

Analysis: The inhibition constant (K_i) was calculated from the concentration-dependent displacement curve.

GTPγ[³⁵S] Binding Assays:

-

Preparation: CHO(hNOP) cell membranes.

-

Procedure: The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-proteins. The ability of SB-612111 to antagonize the N/OFQ-stimulated GTPγ[³⁵S] binding was assessed.

-

Analysis: The antagonist dissociation constant (pK_B) was determined.

cAMP Accumulation Assays:

-

Preparation: Intact CHO(hNOP) cells.

-

Procedure: NOP receptor activation by N/OFQ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measured the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation.

-

Analysis: The antagonist dissociation constant (pK_B) was calculated.

In Vivo Models

Mouse Tail Withdrawal Assay:

-

Animals: Male Swiss mice.

-

Procedure: The distal part of the mouse's tail was immersed in a water bath at a constant temperature, and the latency to tail withdrawal was measured. To assess the antagonism of N/OFQ effects, SB-612111 was administered intraperitoneally (i.p.) prior to intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection of N/OFQ.

-

Endpoint: Measurement of tail withdrawal latency.

Food Intake Assay:

-

Animals: Sated and food-deprived mice.

-

Procedure: For sated mice, SB-612111 was administered i.p. before i.c.v. injection of N/OFQ. For food-deprived mice, SB-612111 was administered i.p., and food intake was measured at various time points.

-

Endpoint: Grams of food consumed per kilogram of body weight.

Forced Swimming Test:

-

Animals: Male mice.

-

Procedure: Mice were placed in a cylinder filled with water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. SB-612111 was administered prior to the test.

-

Endpoint: Immobility time.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:

-

Animals: Male Wistar rats.

-

Procedure: A craniotomy was performed, and a controlled cortical impact was delivered to the exposed cortex to induce a traumatic brain injury. SB-612111 was applied topically to the exposed cortex.

-

Endpoint: Cerebral blood flow was measured using laser speckle contrast imaging.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SB-612111 and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of SB-612111 at the NOP receptor.

Caption: Generalized workflow for in vivo behavioral studies.

References

- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]

Methodological & Application

Application Notes and Protocols for rel-SB-612111 Hydrochloride In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design and application of rel-SB-612111 hydrochloride, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4] It is crucial to note that while the user query specifies "rel-SB-612111," the majority of published literature refers to the specific enantiomer, SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol].[2][4] The "rel-" prefix typically indicates a racemic mixture, which may have different pharmacokinetic and pharmacodynamic properties compared to the single enantiomer. Researchers should carefully consider this distinction when designing and interpreting their experiments. This document outlines the mechanism of action, provides detailed protocols for key in vivo experiments, summarizes quantitative data, and includes visualizations to aid in experimental planning.

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor (also known as the opiate receptor-like orphan receptor, ORL-1).[1][4] The N/OFQ-NOP receptor system is involved in a wide range of physiological processes, including pain modulation, mood regulation, and cardiovascular function.[2][5] By blocking the binding of the endogenous ligand N/OFQ, rel-SB-612111 can modulate these downstream signaling pathways. It displays high selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1]

NOP Receptor Signaling Pathway

Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.

In Vivo Applications and Experimental Designs

This compound has been investigated in various in vivo models, primarily focusing on its effects on the central nervous system and pain.

Neuroscience: Antidepressant-like Effects

Studies have shown that SB-612111 exhibits antidepressant-like effects in rodent models of depression.[2][6]

Experimental Workflow: Forced Swim Test

Caption: Workflow for the mouse forced swim test to assess antidepressant-like effects.

Pain Research

SB-612111 has been shown to antagonize the actions of N/OFQ in pain models without having intrinsic analgesic or hyperalgesic effects.[1][2]

Metabolic Studies: Food Intake

The role of the N/OFQ system in appetite regulation has been explored. SB-612111 can prevent the orexigenic (appetite-stimulating) effect of centrally administered N/OFQ.[2]

Traumatic Brain Injury (TBI)

Recent studies have demonstrated that SB-612111 can improve cerebral blood flow in a rat model of TBI.[5][7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with SB-612111. Doses are typically reported for the active enantiomer. Researchers using the racemic mixture (rel-SB-612111) may need to adjust dosages accordingly.

Table 1: In Vivo Efficacy of SB-612111 in Various Models

| Research Area | Animal Model | Administration Route | Effective Dose Range | Effect | Reference |

| Pain | Rat | i.v. | ED50 = 0.62 mg/kg | Antagonized nociceptin-induced thermal hyperalgesia | [1] |

| Pain | Rat | - | ED50 = 0.69 mg/kg | Antagonized the antimorphine action of nociceptin | [1] |

| Food Intake | Sated Mice | i.p. | 1 mg/kg | Prevented N/OFQ-induced orexigenic effect | [2] |

| Food Intake | 17-h Food-Deprived Mice | i.p. | 1 and 10 mg/kg | No significant reduction in food intake | [2] |

| Depression | Mice | i.p. | 1 - 10 mg/kg | Reduced immobility time in forced swimming and tail suspension tests | [2] |

| Traumatic Brain Injury | Rat | Topical | 10 µM and 100 µM | Improved cerebral blood flow post-TBI | [5][7][9][10] |

Detailed Experimental Protocols

Protocol for Assessing Antidepressant-Like Effects: Mouse Forced Swim Test

Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Male mice (e.g., C57BL/6)

-

Glass or plastic cylinders (e.g., 25 cm high, 10 cm in diameter)

-

Water at 23-25°C

-

Video recording equipment

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Drug Preparation: Dissolve or suspend this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, 10 mg/kg).

-

Administration: Administer the vehicle or this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

-

Forced Swim Test:

-

Fill the cylinders with water to a depth of 15 cm.

-

Gently place each mouse into a cylinder.

-

The total duration of the test is 6 minutes.

-

Record the session for later analysis.

-

-

Data Analysis:

-

Score the last 4 minutes of the 6-minute session.

-

Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

-

Compare the duration of immobility between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

Protocol for Assessing Effects on Food Intake

Objective: To determine the effect of this compound on food intake in sated or food-deprived mice.

Materials:

-

This compound

-

Vehicle

-

Male mice individually housed

-

Standard chow diet

-

Balances for weighing animals and food

Procedure (for sated mice):

-

Acclimatization: Individually house mice and allow them to acclimate for several days with ad libitum access to food and water.

-

Drug Administration: At the beginning of the dark cycle (when mice are most active), administer vehicle or this compound (e.g., 1 mg/kg, i.p.).

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of food.

-

Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Compare food intake between treatment groups.

Procedure (for food-deprived mice):

-

Acclimatization: As above.

-

Food Deprivation: Remove food from the cages for a set period (e.g., 17 hours) before the test.[2]

-

Drug Administration: Administer vehicle or this compound (e.g., 1, 10 mg/kg, i.p.).

-

Food Re-introduction: Return a pre-weighed amount of food to the cages.

-

Measurement and Analysis: As described for sated mice.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the N/OFQ-NOP receptor system. The provided protocols and data serve as a starting point for researchers. It is essential to conduct pilot studies to determine the optimal dose, timing, and route of administration for specific experimental models and research questions. The distinction between the racemic mixture and the specific enantiomer should be carefully considered in experimental design and data interpretation.

References

- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]